N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

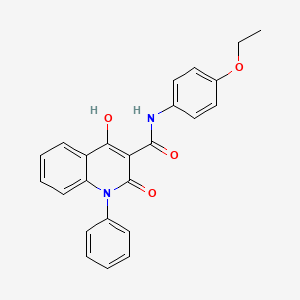

N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the 4-hydroxyquinolin-2-one class. Structurally, it features a quinoline core substituted at position 1 with a phenyl group, at position 3 with a carboxamide linked to a 4-ethoxyphenyl moiety, and a hydroxyl group at position 4 (Fig. 1).

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-2-30-18-14-12-16(13-15-18)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)17-8-4-3-5-9-17/h3-15,27H,2H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXAWWDHPVIVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

Functional Group Modifications: The ethoxy and hydroxy groups can be introduced through nucleophilic substitution and hydroxylation reactions, respectively. The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The 4-ethoxyphenyl moiety undergoes nucleophilic substitution under acidic or basic conditions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 10% NaOH, 100°C | 4-hydroxyphenyl derivative | 70–76% | |

| Methoxy substitution | NaH, DMF, alkyl halide, 90°C | 4-methoxyphenyl derivative | 50–93% |

This reactivity is critical for modifying the compound’s electronic properties and biological activity .

Oxidation of the Dihydroquinoline Core

The 1,2-dihydroquinoline ring can be oxidized to a fully aromatic quinoline system:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| DDQ (Dichlorodicyanoquinone) | CH₂Cl₂, RT, 12h | 1-phenyl-4-hydroxy-2-oxoquinoline-3-carboxamide | Enhanced π-conjugation |

Oxidation improves DNA intercalation potential by planarizing the quinoline core .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes acid- or base-catalyzed hydrolysis :

Hydrolysis products serve as intermediates for synthesizing esters, hydrazides, and hybrid molecules .

Condensation Reactions at the Carboxamide

The carboxamide participates in condensation with hydrazides or amines:

Derivatives from these reactions show enhanced binding to biological targets like HIV integrase and lipoxygenase .

Functionalization via Cross-Coupling

The quinoline core supports cross-coupling reactions :

These reactions enable modular synthesis of analogs for structure-activity relationship (SAR) studies .

Hydrogen Bonding and Tautomerism

The 4-hydroxy and 2-oxo groups participate in intramolecular hydrogen bonding , stabilizing the enol tautomer:

This tautomerism influences reactivity, particularly in electrophilic substitution at the quinoline C-5/C-7 positions .

Electrophilic Substitution on the Aromatic Rings

The quinoline and phenyl rings undergo electrophilic substitution :

| Reaction Type | Reagents | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-5 and C-7 of quinoline | Nitro derivatives | |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | C-6 of phenyl ring | Brominated analog |

Nitro and halogenated derivatives are intermediates for further functionalization .

Key Research Findings

-

Anti-inflammatory activity : Derivatives with electron-withdrawing groups at C-4 (e.g., NO₂) show 72–97% inhibition of proinflammatory cytokines (IL-6, TNF-α) .

-

Antimicrobial activity : Hydrazide derivatives exhibit MIC values of 16–40 μM against Gram-positive bacteria .

-

Multi-target agents : Hybrids combining the quinolinone core with ferulic acid display dual antioxidant and lipoxygenase inhibition (IC₅₀ = 27.5–52 μM) .

Scientific Research Applications

N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by case studies and data tables.

Structure and Composition

The compound has a complex structure characterized by the following features:

- Molecular Formula : C23H25N O5

- IUPAC Name : this compound

- Molecular Weight : 393.45 g/mol

Physical Properties

The compound is typically presented in crystalline form and exhibits moderate solubility in organic solvents, which enhances its applicability in various formulations.

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has indicated that modifications to the quinoline structure can enhance its activity against breast and lung cancer cells. A detailed study demonstrated a significant reduction in cell viability at concentrations as low as 10 µM when tested on MCF-7 and A549 cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Neurological Applications

Recent research has suggested potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate oxidative stress and inflammation pathways is under investigation.

Case Study Insights

In animal models, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation after induced oxidative stress.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to its ability to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-hydroxyquinoline-2-one derivatives are highly dependent on substituents at the quinoline core and the carboxamide side chain. Below is a detailed comparison with key analogs:

N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound III)

- Structural Differences: Methoxy groups at positions 6 and 7 of the quinoline core. Carboxamide side chain linked to a 3-pyridylmethyl group instead of 4-ethoxyphenyl.

- Pharmacological Profile :

- Advantages : High therapeutic index and absence of ulcerogenic effects at therapeutic doses .

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (Compound 3s)

- Structural Differences :

- Fluorine substitution on the phenyl ring of the carboxamide.

- Synthesis: Synthesized via condensation of quinolinone 2b with 4-fluoroaniline (62% yield) .

- Physicochemical Data :

- Activity: Not explicitly reported, but fluorinated analogs often exhibit enhanced metabolic stability and bioavailability compared to ethoxy-substituted derivatives.

Halogen-Substituted Analogs (e.g., N-(5-chloropyridin-2-yl)amide)

- Structural Differences :

- Halogen (Cl, F) substitutions on the carboxamide phenyl/pyridyl groups.

- Activity :

Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide)

- Structural Differences: Trifluoromethyl group on the carboxamide phenyl ring. Methoxy group at position 5 of the quinoline core.

- Activity: Anticancer properties via immunomodulation and angiogenesis inhibition . Demonstrates the impact of electron-withdrawing groups (e.g., CF₃) on shifting therapeutic applications beyond analgesia.

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Methoxy Groups (6,7-OMe) : Enhance analgesic activity and reduce toxicity (Compound III) .

- Halogens (F, Cl) : Improve receptor binding and metabolic stability .

- Ethoxy vs. Trifluoromethyl : Ethoxy may increase lipophilicity, while CF₃ shifts activity to anticancer pathways .

Toxicity Trends: Low acute toxicity (LD₅₀ > 9500 mg/kg) is achievable with non-polar substituents (e.g., pyridylmethyl) .

Unanswered Questions :

- The target compound’s analgesic efficacy and toxicity profile require empirical validation.

- Comparative studies on ethoxy vs. methoxy substituents are needed to optimize pharmacokinetics.

Biological Activity

N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-oxo-1,2-dihydroquinolines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antiviral properties, as well as its potential in cancer therapy.

Chemical Structure and Properties

The compound's chemical structure is characterized by a quinoline backbone with various substituents that influence its biological activity. The presence of the ethoxy group and the carboxamide moiety are particularly noteworthy for enhancing solubility and modulating pharmacological effects.

Antibacterial Activity

Research has shown that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline exhibit significant antibacterial properties. For instance, a study evaluated a series of quinoline derivatives for their antibacterial activity using minimum inhibitory concentration (MIC) assays. The results indicated that certain compounds demonstrated moderate antibacterial effects against various strains, including resistant bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| This compound | 24 | P. aeruginosa |

Antiviral Activity

The antiviral potential of this compound has been explored in the context of HIV. A study focused on the design and synthesis of various quinoline derivatives aimed at inhibiting HIV replication. While the compound showed some activity, it was not as potent as other derivatives tested .

Anticancer Activity

The anticancer properties of quinoline derivatives have been well documented. In particular, compounds with similar structures have been shown to induce apoptosis in cancer cell lines. For example, one study reported that a related quinoline derivative achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating significant anti-proliferative activity . The mechanisms involved include cell cycle arrest and induction of pro-apoptotic factors.

Study 1: Antibacterial Evaluation

In a comparative study, this compound was tested alongside other quinoline derivatives against common bacterial pathogens. The findings suggested that while it exhibited moderate activity, further structural modifications could enhance its efficacy.

Study 2: Antiviral Screening

Another investigation assessed the anti-HIV properties of this compound in vitro. Although it did not show significant integrase inhibitory activity at concentrations below 100 µM, it provided insights into potential modifications that could improve its antiviral profile .

Q & A

Q. Table 1: Structural Analogs and Key Modifications

Q. Table 2: Key Spectroscopic Data for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.